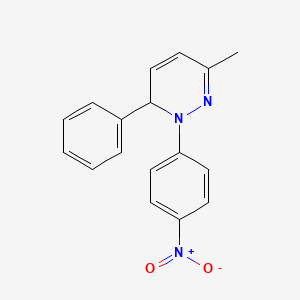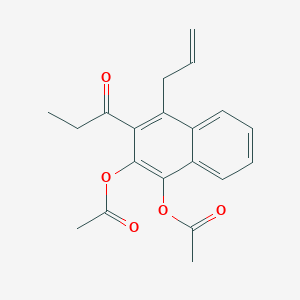![molecular formula C5H9ClN2 B14401334 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-21-2](/img/structure/B14401334.png)
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methyl-1,6-diazabicyclo[310]hexane is a bicyclic compound featuring a unique structure with a chlorine atom and a methyl group attached to a diazabicyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes to isolate the desired product.
化学反応の分析
Types of Reactions
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: Similar structure but lacks the chlorine atom.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups instead of one chlorine and one methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Features two diazabicyclohexane rings connected by a single bond.
Uniqueness
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of both a chlorine atom and a methyl group on the diazabicyclohexane ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
87689-21-2 |
|---|---|
分子式 |
C5H9ClN2 |
分子量 |
132.59 g/mol |
IUPAC名 |
6-chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9ClN2/c1-5-3-2-4-7(5)8(5)6/h2-4H2,1H3 |
InChIキー |
LJGAFWIXAHFSDN-UHFFFAOYSA-N |
正規SMILES |
CC12CCCN1N2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)

![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)

![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
